chemical structure and physical properties of ampicillin
chemical structure and physical properties of ampicillin
An In-depth Technical Guide on the Chemical Structure and Physical Properties of Ampicillin
Chemical Structure of Ampicillin
Ampicillin is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the aminopenicillin family.[1] Its core structure is derived from the penicillin nucleus, 6-aminopenicillanic acid, acylated with a D-(-)-α-phenylglycine side chain.[2] This side chain, specifically the amino group, is crucial for its enhanced activity against Gram-negative bacteria compared to penicillin G.[1]
The IUPAC name for ampicillin is (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[3]
Key Structural Features:
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β-Lactam Ring: A four-membered cyclic amide that is the reactive center responsible for its antibacterial activity.
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Thiazolidine Ring: A five-membered sulfur-containing ring fused to the β-lactam ring.
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Acyl Side Chain: An amino-phenylacetyl group attached to the 6-amino position of the penicillin nucleus. The presence of the amino group enhances its spectrum of activity.[1]
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Carboxylic Acid Group: Contributes to the molecule's acidic properties and water solubility.
Molecular Formula: C₁₆H₁₉N₃O₄S[4]
Molar Mass: 349.41 g·mol⁻¹[1]
Physical and Chemical Properties of Ampicillin
Ampicillin is typically available as anhydrous ampicillin, ampicillin trihydrate, or its sodium salt.[2] It appears as a white, crystalline powder and is practically odorless.[2][3]
Data Presentation: Physical Properties of Ampicillin
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder.[5] | Odorless or has a faint characteristic odor.[3] |
| Melting Point | 198-200 °C (decomposes).[4] | Ampicillin trihydrate decomposes at 214.5–215°C.[2] |
| Molar Mass | 349.41 g/mol .[1] | |
| pKa | pKa1 = 2.5 (carboxyl group), pKa2 = 7.3 (amino group) at 23°C.[2][6] | |
| Water Solubility | 10,100 mg/L at 21 °C.[3] | Sparingly soluble in water.[7] |
| Solubility in other solvents | Practically insoluble in acetone and ethanol 96%. Soluble in dilute acidic or alkaline solutions.[7] Soluble in 1 M NH₄OH (50 mg/mL).[4] | |
| Optical Rotation | [α]D²³ = +287.9° (c=1 in water).[4] | For anhydrous ampicillin.[2] |
| Stability | Stable in acidic media due to the protonated α-amino group.[6] Unstable in alkaline solutions.[8] Stability decreases in the presence of sugars.[2] Moisture sensitive.[4] | Ampicillin powders are stable at room temperature for six weeks at 43% and 81% relative humidity.[2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of ampicillin are outlined below.
Melting Point Determination
The melting point of ampicillin, which is accompanied by decomposition, can be determined using a standard capillary melting point apparatus.
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Sample Preparation: A small amount of the finely powdered ampicillin sample is packed into a capillary tube.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it completely decomposes are recorded as the melting range.
Solubility Determination
The solubility of ampicillin in various solvents can be determined using the shake-flask method.
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Sample Preparation: An excess amount of ampicillin is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Analysis: The saturated solution is filtered, and the concentration of ampicillin in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7]
pKa Determination
The acid dissociation constants (pKa) of ampicillin can be determined by potentiometric titration.
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Solution Preparation: A known concentration of ampicillin is dissolved in water.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.
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Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values are determined from the half-equivalence points on the curve.
Spectroscopic Analysis
Spectroscopic methods are used for the structural confirmation and quantification of ampicillin.
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UV-Vis Spectroscopy: A spectrophotometric method can be used for the assay of ampicillin. It involves the reaction of hydrolyzed ampicillin with formaldehyde in an acidic buffer, with the absorbance of the product measured at a specific wavelength.[9]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ampicillin molecule, such as the β-lactam carbonyl, amide, and carboxylic acid groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms in ampicillin.[8]
Mandatory Visualization
The following diagram illustrates the relationship between the chemical structure of ampicillin and its key physical and chemical properties.
Caption: Relationship between ampicillin's structure and its properties.
References
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ampicillin CAS#: 69-53-4 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Ampicillin | 7177-48-2 [chemicalbook.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of ampicillin in the presence of cloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
